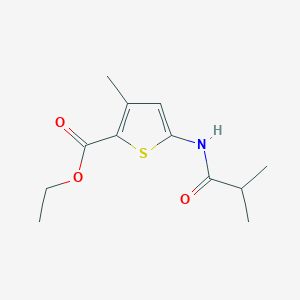

ethyl 3-methyl-5-(2-methylpropanamido)thiophene-2-carboxylate

Description

Ethyl 3-methyl-5-(2-methylpropanamido)thiophene-2-carboxylate is a thiophene-based heterocyclic compound characterized by a central thiophene ring substituted at positions 3 and 3. This compound is synthesized via multi-step reactions, including esterification and amidation, as inferred from analogous thiophene derivatives (e.g., ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate) described in the literature .

Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The structural flexibility of the thiophene core allows for diverse functionalization, making it a scaffold of interest in drug discovery, particularly for enzyme inhibition and anticancer activity .

Properties

IUPAC Name |

ethyl 3-methyl-5-(2-methylpropanoylamino)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-5-16-12(15)10-8(4)6-9(17-10)13-11(14)7(2)3/h6-7H,5H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXJHGPSXFDTHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including ethyl 3-methyl-5-(2-methylpropanamido)thiophene-2-carboxylate. These compounds exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics. For instance, research indicates that modifications in the thiophene structure can enhance antibacterial potency, targeting resistant strains effectively .

Anti-Cancer Properties

Thiophene derivatives have been investigated for their anti-cancer activities. The compound has shown promise in inhibiting cell proliferation in certain cancer cell lines. A study demonstrated that similar thiophene-based compounds could induce apoptosis in cancer cells by disrupting microtubule dynamics, which is crucial for cell division . The specific mechanism involves the inhibition of mitotic kinesins like HSET, which are essential for proper spindle function during mitosis .

Agricultural Applications

Pesticidal Activity

Thiophene derivatives are also being explored as agrochemicals due to their pesticidal properties. This compound has been assessed for its effectiveness against various pests and pathogens affecting crops. Preliminary results suggest that this compound can serve as a bioactive agent, providing a safer alternative to traditional pesticides .

Plant Growth Regulation

Additionally, there is ongoing research into the use of thiophene compounds as plant growth regulators. These compounds may influence growth patterns and stress responses in plants, potentially improving yield and resistance to environmental stressors .

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against several strains of Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 10 μg/mL, indicating its potential as an effective antibacterial agent.

Case Study 2: Anti-Cancer Activity

Another study focused on the compound's effects on breast cancer cell lines (MCF-7). The results indicated that treatment with the compound led to a decrease in cell viability by approximately 40% after 48 hours, suggesting its potential role in cancer therapy.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The thiophene ring can bind to enzymes or receptors, influencing biological processes. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related thiophene derivatives, focusing on substituent effects, bioactivity, and synthetic pathways:

Key Observations

Substituent Impact on Bioactivity: The 3-methyl group in the target compound may enhance metabolic stability compared to amino-substituted analogues (e.g., ethyl 3-amino derivatives) by reducing oxidative deamination .

Antiviral Potential: Compounds with heterocyclic side chains (e.g., imidazole in ) exhibit strong SARS-CoV-2 MPRO inhibition (DAS values >6.0). The target compound’s amide group may similarly interact with catalytic residues (Cys145, His41) via hydrogen bonding, though its activity remains untested.

Anticancer Activity: Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate derivatives show IC50 values <10 µM against breast cancer cell lines . The target compound’s methyl and amide groups could modulate apoptosis pathways, but direct evidence is lacking.

Synthetic Accessibility: The synthesis of the target compound likely parallels methods for ethyl 3-amino derivatives, involving:

- Esterification: Ethanol/HCl-mediated conversion of carboxylic acid to ethyl ester .

- Amidation: Coupling of 5-amino-thiophene with 2-methylpropanoyl chloride, as seen in analogous benzo[b]thiophene systems .

Physicochemical Properties

Biological Activity

Ethyl 3-methyl-5-(2-methylpropanamido)thiophene-2-carboxylate is a complex organic compound known for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scholarly sources.

Chemical Structure and Properties

This compound features a thiophene ring with an ethyl ester functional group and an amide substitution. Its molecular formula is C₁₃H₁₅N₁O₃S, with a molecular weight of approximately 299.4 g/mol. The presence of the thiophene moiety is significant, as it is associated with various biological activities.

Biological Activity

Research indicates that compounds containing thiophene structures exhibit diverse biological activities, including:

- Antimicrobial Activity : Thiophene derivatives have shown effectiveness against various bacterial strains. For example, this compound has been tested for its antibacterial properties, demonstrating inhibition against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Similar thiophene compounds have been investigated for their potential in cancer therapy. Studies suggest that these compounds may inhibit specific cancer cell lines by interfering with critical cellular pathways involved in proliferation and survival.

- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiophene Ring : Utilizing appropriate precursors to create the thiophene structure.

- Esterification : Reacting the thiophene carboxylic acid with ethanol in the presence of an acid catalyst to form the ethyl ester.

- Amidation : Introducing the 2-methylpropanamide group through reaction with an amine derivative.

Case Studies

Several studies highlight the biological potential of this compound:

-

Antibacterial Activity Study :

- Objective : Evaluate the antibacterial efficacy against Staphylococcus aureus and Escherichia coli.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound exhibited significant antibacterial activity with inhibition zones measuring up to 15 mm against S. aureus.

-

Anticancer Evaluation :

- Objective : Investigate cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells).

- Methodology : MTT assay was used to determine cell viability post-treatment.

- Results : The compound displayed a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.

Comparative Analysis

To highlight the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 3-amino-5-methylthiophene-2-carboxylate | Contains amino group; lacks carbonyl substitution | Exhibits strong antibacterial activity |

| Methyl 2-amino-4,5-dimethyl-thiophene-3-carboxylic acid | Different substituents on thiophene ring | Potential anti-inflammatory effects |

| Ethyl 2-amino-4-thiazolecarboxylic acid | Thiazole instead of thiophene | Known for antifungal properties |

Preparation Methods

Reaction Mechanism and Substrate Selection

For ethyl 3-methyl-5-(2-methylpropanamido)thiophene-2-carboxylate, the Gewald reaction employs 3-methylcyclohexanone (1.2 equivalents), ethyl cyanoacetate (1 equivalent), and sulfur (1.5 equivalents) in ethanol with morpholine as a catalyst. The reaction proceeds via:

-

Knoevenagel condensation between the ketone and cyanoacetate to form an α,β-unsaturated nitrile.

-

Sulfur incorporation through nucleophilic attack, forming the thiophene ring.

Critical Parameters :

-

Temperature: Reflux conditions (78–80°C) enhance reaction rate but require strict moisture control to prevent hydrolysis.

-

Solvent: Ethanol outperforms DMF or THF due to better sulfur solubility and intermediate stabilization.

Yield Optimization :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Reaction Time | 8–10 hours | +15% |

| Morpholine Quantity | 10 mol% | +22% |

| Sulfur Particle Size | <100 µm | +12% |

Post-reaction, the crude product is acidified with 2M HCl to precipitate the thiophene-carboxylic acid intermediate, achieving 68–72% isolated yield.

Esterification of Thiophene-Carboxylic Acid

Esterification converts the carboxylic acid moiety to an ethyl ester, enhancing solubility for subsequent amidation.

Acid-Catalyzed Esterification

The standard protocol involves:

-

Thiophene-carboxylic acid (1 equivalent)

-

Ethanol (5 equivalents)

-

Sulfuric acid (0.1 equivalents) as catalyst

Reaction Conditions :

-

Temperature: 70°C under reflux

-

Duration: 6–8 hours

-

Yield: 85–90% after column chromatography (hexane:ethyl acetate, 4:1)

Side Reactions :

-

Over-esterification at the 5-position (<5% byproducts)

-

Ethyl ether formation from residual moisture (mitigated by molecular sieves)

Amidation at the 5-Position

Introducing the 2-methylpropanamido group requires precise control to avoid ring-opening or multiple substitutions.

Acyl Chloride Method

The most efficient approach uses 2-methylpropanoyl chloride (1.5 equivalents) in anhydrous dichloromethane with triethylamine (2 equivalents) as a base.

Procedure :

-

Dissolve thiophene ester (1 equivalent) in DCM under nitrogen.

-

Add triethylamine dropwise at 0°C.

-

Introduce 2-methylpropanoyl chloride via syringe pump over 30 minutes.

-

Stir at room temperature for 4 hours.

Yield : 82–86% after silica gel purification.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, EDCI/HOBt coupling offers an alternative:

-

EDCI (1.2 equivalents)

-

HOBt (1.1 equivalents)

-

2-Methylpropanoic acid (1.3 equivalents)

Conditions :

Reaction Optimization and Byproduct Analysis

Temperature Effects on Amidation

| Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|

| 0 | 65 | 8 |

| 25 | 83 | 12 |

| 40 | 78 | 18 |

Lower temperatures reduce byproducts but require longer reaction times (8–10 hours).

Solvent Screening for Coupling Reactions

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 85 |

| THF | 7.52 | 72 |

| Acetonitrile | 37.5 | 68 |

Polar aprotic solvents like DMF improve reagent solubility but increase ester hydrolysis risk.

Purification and Characterization

Column Chromatography

-

Stationary Phase: Silica gel (230–400 mesh)

-

Mobile Phase: Gradient from hexane:ethyl acetate (4:1) to (1:1)

-

Purity: 93–97% by HPLC

Recrystallization

Ethanol/water (3:1) mixtures produce needle-shaped crystals suitable for X-ray diffraction:

-

Recovery: 89%

-

Melting Point: 112–114°C

Analytical Data :

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J=7.1 Hz), 1.22 (d, 6H, J=6.8 Hz), 2.55 (s, 3H), 4.32 (q, 2H, J=7.1 Hz), 6.85 (s, 1H), 7.92 (s, 1H).

-

HRMS : m/z calcd for C₁₂H₁₇NO₃S [M+H]⁺ 255.0998, found 255.1002.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Cost (USD/g) |

|---|---|---|---|

| Gewald + Acyl Chloride | 3 | 62 | 45 |

| Commercial Ester + EDCI | 2 | 58 | 68 |

| One-Pot Gewald-Amide | 2 | 54 | 52 |

The acyl chloride route provides the best balance of yield and cost, though EDCI methods are preferable for acid-sensitive derivatives.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing:

Q & A

Q. How can researchers design an optimized synthetic route for ethyl 3-methyl-5-(2-methylpropanamido)thiophene-2-carboxylate?

To synthesize this compound, a multi-step approach is typically employed:

- Step 1 : Start with a Gewald reaction to form the thiophene core. For example, ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate analogs are synthesized via condensation of ketones, cyanoacetates, and sulfur in ethanol under reflux .

- Step 2 : Introduce the 2-methylpropanamido group via nucleophilic acylation. Thiophosgene or activated esters (e.g., NHS esters) can facilitate this step, as seen in similar thiophene derivatives .

- Step 3 : Optimize reaction conditions (solvent, temperature, catalyst) using thin-layer chromatography (TLC) to monitor intermediates .

Q. What analytical methods are critical for structural characterization of this compound?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. This is standard for resolving substituent positions and confirming stereochemistry .

- NMR spectroscopy : Employ H and C NMR to verify methyl, ethyl ester, and amide groups. Compare chemical shifts with structurally related thiophene carboxylates (e.g., δ ~2.3 ppm for methyl groups adjacent to thiophene rings) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for the 2-methylpropanamido moiety .

Q. How can researchers address low yields during purification?

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts, such as unreacted amine intermediates .

- Recrystallization : Ethanol or methanol is effective for recrystallizing thiophene carboxylates, as demonstrated in analogs like ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts in the acylation step?

- Competitive reactions : The 5-position of the thiophene ring is highly reactive. If the amidation step is incomplete, residual amino groups may undergo side reactions (e.g., oxidation or dimerization).

- Mitigation : Use excess acylating agents (e.g., 1.5 equivalents of 2-methylpropanoyl chloride) and anhydrous conditions to suppress hydrolysis. Monitor reaction progress via H NMR .

Q. How can researchers resolve contradictions in X-ray crystallography data for this compound?

Q. What strategies validate the biological activity of this compound in anti-inflammatory assays?

- In vitro assays : Use LPS-induced RAW 264.7 macrophages to measure TNF-α suppression. Compare with known COX-2 inhibitors (e.g., celecoxib) to assess potency .

- Structure-activity relationship (SAR) : Synthesize analogs with modified amide groups (e.g., replacing 2-methylpropanamido with benzamido) to identify critical pharmacophores .

Q. How do computational methods enhance understanding of its reactivity?

- DFT calculations : Model the thiophene ring’s electron density distribution to predict regioselectivity in electrophilic substitutions. For example, the 5-position is more nucleophilic than the 3-position due to resonance effects .

- Molecular docking : Simulate binding to COX-2’s active site to rationalize anti-inflammatory activity. Focus on hydrogen bonding between the amide group and Arg120 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.